(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a meta-substituted tolyl (m-tolyl) aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic processes . Its molecular formula is C17H23NO4, with a molecular weight of 305.37 g/mol (inferred from structurally similar compounds in and ). While specific crystallographic data are unavailable, the compound’s stereochemistry (3R,4S) suggests its utility in enantioselective synthesis.
Properties
IUPAC Name |
(3R,4S)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-6-5-7-12(8-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNRQXFHZCACB-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of its interaction with biological targets. This article compiles and analyzes the available data regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23NO4
- Molecular Weight : 321.4 g/mol
- CAS Number : 104668-13-5
The biological activity of this compound may be attributed to its ability to interact with various biological targets, primarily through the modulation of enzyme activity or receptor binding. The presence of the tert-butoxycarbonyl (Boc) group enhances lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake.
Biological Activity Overview
- Antitumor Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. Specific studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines.
- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits proliferation of cancer cells | , |
| Enzyme Inhibition | Inhibits DPP-IV activity | |
| Neuroprotective | Protects neurons from oxidative stress |
Table 2: Pharmacological Studies
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- DPP-IV Inhibition : In a pharmacological evaluation, the compound demonstrated significant inhibition of DPP-IV with an IC50 value comparable to established inhibitors, indicating its potential utility in managing type 2 diabetes.
- Neuroprotective Mechanism : Research highlighted its protective effects against glutamate-induced toxicity in neuronal cultures, showcasing its therapeutic potential for neurodegenerative conditions like Alzheimer's disease.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- CAS Number : 1255933-98-2
- IUPAC Name : 4-(m-tolyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an m-tolyl substituent, which contributes to its unique chemical reactivity and stability.
Drug Development
The compound is utilized in the development of pharmaceutical agents due to its structural characteristics that allow for modification and functionalization. The Boc group serves as a protective moiety that can be easily removed under mild conditions, facilitating the synthesis of various bioactive compounds.
Case Study :
In studies focused on the development of analgesics and anti-inflammatory drugs, derivatives of this compound have shown potential in modulating pain pathways. The modifications of the pyrrolidine structure have been linked to enhanced activity in preclinical models.
Asymmetric Synthesis
As a chiral building block, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid plays a crucial role in asymmetric synthesis. Its chirality allows chemists to produce enantiomerically pure compounds, which are essential in pharmacology where the activity of drugs can vary significantly between enantiomers.
Table 1: Comparison of Asymmetric Synthesis Methods Using Boc-Pyrrolidine Derivatives
| Method | Yield (%) | Enantiomeric Ratio | References |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | 85 | 98:2 | |
| Enzymatic Resolution | 90 | >99:1 | |
| Organocatalysis | 75 | 95:5 |
Synthetic Intermediate
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the preparation of peptides and other heterocyclic compounds.
Case Study :
In the synthesis of peptide-based therapeutics, this compound has been employed as a precursor for constructing cyclic peptides that exhibit improved biological activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The meta-tolyl group in the target compound balances steric and electronic effects, favoring moderate reactivity compared to ortho- or para-tolyl derivatives, which may exhibit steric hindrance (ortho) or enhanced conjugation (para) .
- Electron-Donating vs.
- Yield and Purity : Analogues with methoxy groups (e.g., 3,5-dimethoxyphenyl in ) report high purity (>95%), whereas compounds with pyridyl or ureido groups () show lower yields (45–76%) due to synthetic complexity .
Preparation Methods
Diene Precursor Synthesis
A diene precursor, such as N-allyl glycine ethyl ester , undergoes RCM using Grubbs catalysts to form the pyrrolidine ring. For example:
-
Allylation : Glycine ethyl ester is allylated using allyl bromide in the presence of K₂CO₃.
-
Metathesis : Second-generation Grubbs catalyst (5 mol%) in CH₂Cl₂ at 40°C for 12 hours yields the pyrrolidine ring.
Key Data :
| Step | Yield (%) | Purity (%) | Catalyst Loading |
|---|---|---|---|
| Allylation | 85 | 92 | – |
| Ring-closing metathesis | 78 | 95 | 5 mol% |
Cycloaddition and Coupling Strategies
Staudinger Ketene-Imine Cycloaddition
Adapted from dispirooxindole syntheses, m-toluidine reacts with cyclopropane-1,1-dicarboxylates to form 2-oxo-1-(m-tolyl)pyrrolidine-3-carboxylic acid :
-
Reaction Conditions :
Asymmetric Hydrogenation for Stereocontrol
Chiral ruthenium catalysts enable enantioselective synthesis of the (3R,4S) configuration:
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Substrate : 1-Benzyl-4-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
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Catalytic System : [Ru(OAc)₂((S)-Xyl-P-Phos)] (0.1 mol%), Et₃N (1 eq.), H₂ (40 bar) in MeOH at 30°C.
-
Outcomes :
Boc Protection and Final Deprotection
Boc Installation
The Boc group is introduced via Schotten-Baumann conditions:
Hydrolysis of Ethyl Ester (if applicable)
For intermediates with ester groups:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield (%) | Purity (%) | Stereocontrol |
|---|---|---|---|---|
| RCM + Suzuki Coupling | Allylation → Metathesis → Coupling | 58 | 95 | Requires resolution |
| Staudinger Cycloaddition | Cycloaddition → Boc protection | 65 | 97 | Racemic |
| Asymmetric Hydrogenation | Hydrogenation → Boc protection | 75 | >99 | >99.9% ee |
Advantages of Asymmetric Hydrogenation :
Industrial-Scale Considerations
Cost Efficiency
Q & A
Q. What are the key synthetic steps for preparing (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Introduction of the Boc group to protect the pyrrolidine nitrogen, using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .
- Step 2 : Functionalization at the 4-position via Suzuki-Miyaura coupling with m-tolylboronic acid, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in a Cs₂CO₃/tert-butanol system at 80–100°C .
- Stereochemical Control : Chiral resolution via diastereomeric salt formation or asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) ensures enantiomeric purity .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate diastereomers or by-products .
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) based on solubility differences observed in related Boc-protected pyrrolidines .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory irritation (H335) are reported for structurally similar Boc-protected pyrrolidines .
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Optimization : Adjust catalyst loading (e.g., 1–5 mol% Pd), reaction time (5–24 hrs), and temperature (40–100°C) to replicate high-yield conditions .
- By-Product Analysis : Use LC-MS to identify undesired adducts (e.g., de-Boc products or m-tolyl coupling failures) and optimize quenching steps (e.g., acidic workup for Boc stability) .
Q. What advanced spectroscopic methods confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in dichloromethane/hexane .
- NMR Analysis : Compare coupling constants (e.g., J3,4 in pyrrolidine ring) with literature values for related (3R,4S) isomers .
- Chiral HPLC : Use a Chiralpak IC-3 column with n-hexane/IPA (85:15) to verify enantiomeric excess (>98%) .
Q. How does the Boc group influence the compound’s reactivity in downstream derivatization?
- Methodological Answer :
- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), enabling selective deprotection for further functionalization (e.g., amide coupling) .
- Steric Effects : The bulky tert-butyl moiety may hinder reactions at the pyrrolidine nitrogen, necessitating optimized coupling agents (e.g., HATU over EDC) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiopurity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
